(1,4-Difluorocyclohexyl)methanamine, also known as (4,4-Difluorocyclohexyl)methanamine, is a chemical compound characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and an amine functional group. Its molecular formula is C₇H₁₃F₂N, and it has a CAS number of 810659-05-3. The compound is typically stored under controlled conditions to maintain its stability and prevent degradation .
Research indicates that (1,4-Difluorocyclohexyl)methanamine and its derivatives exhibit significant biological activity. Some studies have highlighted their potential in medicinal chemistry, particularly in:
The presence of fluorine atoms enhances the compound's binding affinity and metabolic stability, making it a valuable candidate in drug design and development.
The synthesis of (1,4-Difluorocyclohexyl)methanamine typically involves several approaches:
(1,4-Difluorocyclohexyl)methanamine has several applications across various fields:
Interaction studies involving (1,4-Difluorocyclohexyl)methanamine focus on its binding properties with biological targets such as enzymes and receptors. The fluorinated structure may enhance interactions due to increased lipophilicity and improved metabolic stability. These studies are crucial for understanding how the compound can be optimized for therapeutic applications.
Several compounds share structural similarities with (1,4-Difluorocyclohexyl)methanamine. Here are some notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
4,4-Difluorocyclohexanecarboxylic acid | 0.74 | Contains a carboxylic acid functional group |
2-(4,4-Difluorocyclohexyl)acetic acid | 0.73 | Acetic acid derivative |
trans-(4-(Trifluoromethyl)cyclohexyl)methanol | 0.81 | Contains a trifluoromethyl group |
(3,3-Difluorocyclobutyl)methanol | 0.92 | Smaller cyclobutane ring structure |
4-(Trifluoromethyl)cyclohexanol | 0.71 | Trifluoromethyl group on cyclohexanol |
These compounds exhibit varying degrees of similarity based on their structural components but differ significantly in their functional groups and potential applications.
(1,4-Difluorocyclohexyl)methanamine (C₇H₁₃F₂N, MW 149.18 g/mol) belongs to the class of fluorinated cyclohexylmethylamines. Its structure features a cyclohexane ring with fluorine atoms at the 1- and 4-positions and a methanamine substituent, creating distinct axial-equatorial fluorine configurations that influence its three-dimensional conformation. The compound’s calculated topological polar surface area (25.8 Ų) and hydrogen bonding capacity (1 donor, 2 acceptors) make it particularly relevant for probing biomolecular interactions.
First reported in patent literature circa 2012, this compound emerged during systematic studies of fluorinated analogs in central nervous system (CNS) drug candidates. Its synthesis was driven by the pharmaceutical industry’s interest in fluorinated scaffolds to improve blood-brain barrier permeability and metabolic stability. The development paralleled advances in catalytic fluorination techniques, particularly transition-metal-mediated C–F bond formation, which enabled precise diastereomeric control.
Recent applications span three domains:
This analysis focuses on: